molecular formula C12H15BrClNO2 B12426482 2C-B-FLY-d4 (hydrochloride)

2C-B-FLY-d4 (hydrochloride)

Cat. No.: B12426482
M. Wt: 324.63 g/mol
InChI Key: XHRNOQRXDGETTA-MTUADBJDSA-N
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Description

2C-B-FLY-d4 (hydrochloride) is a deuterated analog of 2C-B-FLY, a psychedelic phenethylamine of the 2C amine series. This compound is known for its psychoactive properties and is used primarily in scientific research. The deuterium labeling (d4) is often used in analytical chemistry to study the pharmacokinetics and metabolism of the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2C-B-FLY-d4 (hydrochloride) involves several steps, starting from the appropriate substituted benzene derivative. The general synthetic route includes:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Formation of the furan ring: Cyclization to form the dihydrofuran structure.

    Amination: Introduction of the ethylamine side chain.

    Deuterium labeling: Incorporation of deuterium atoms at specific positions.

    Hydrochloride formation: Conversion to the hydrochloride salt for stability and solubility.

Industrial Production Methods

Industrial production of 2C-B-FLY-d4 (hydrochloride) would follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2C-B-FLY-d4 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the bromine atom to form de-brominated derivatives.

    Substitution: Nucleophilic substitution reactions at the bromine site.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: De-brominated derivatives.

    Substitution: Formation of azide or other substituted derivatives.

Scientific Research Applications

2C-B-FLY-d4 (hydrochloride) is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2C-B: A non-dihydro analog with similar psychoactive properties.

    2C-I: Another psychedelic phenethylamine with iodine substitution.

    2C-E: Known for its potent hallucinogenic effects.

    2C-C: A chlorinated analog with similar properties.

Uniqueness

2C-B-FLY-d4 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful in analytical studies. The dihydrofuran ring structure also distinguishes it from other 2C compounds, providing a different pharmacological profile and duration of action.

Properties

Molecular Formula

C12H15BrClNO2

Molecular Weight

324.63 g/mol

IUPAC Name

2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)-1,1,2,2-tetradeuterioethanamine;hydrochloride

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-9-3-6-15-11(9)7(1-4-14)8-2-5-16-12(8)10;/h1-6,14H2;1H/i1D2,4D2;

InChI Key

XHRNOQRXDGETTA-MTUADBJDSA-N

Isomeric SMILES

[2H]C([2H])(C1=C2CCOC2=C(C3=C1OCC3)Br)C([2H])([2H])N.Cl

Canonical SMILES

C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br.Cl

Origin of Product

United States

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